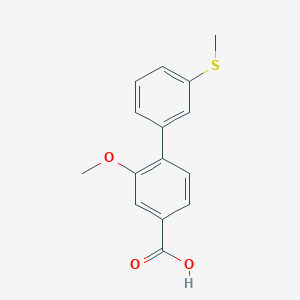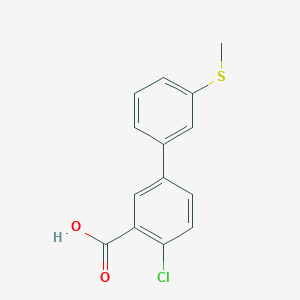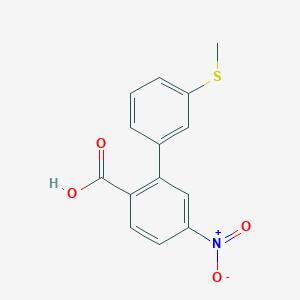
6-Methyl-2-(4-methylthiophenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-(4-methylthiophenyl)benzoic acid, or 6-MBA, is an organic compound that is used in a variety of scientific and industrial applications. It is a white crystalline solid with a melting point of 74-76°C and a boiling point of 253-255°C. 6-MBA is an important intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. It has also been used as a reagent in the synthesis of several biologically active compounds.
Wissenschaftliche Forschungsanwendungen
6-MBA has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various biologically active compounds, such as antifungal agents and antibiotics. It has also been used in the synthesis of fluorescent dyes and other organic compounds. In addition, 6-MBA has been used as a reagent in the synthesis of polymers and bioconjugates.
Wirkmechanismus
6-MBA is an organic compound that is used in the synthesis of various organic compounds. It acts as an intermediate in the synthesis of a variety of compounds, including dyes, antibiotics, and polymers. It is also used as a reagent in the synthesis of bioconjugates. The mechanism of action of 6-MBA is not yet fully understood, but it is believed to involve the formation of an intermediate benzoyloxy compound, which is then hydrolyzed to form 6-MBA.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-MBA are not yet fully understood. However, it has been suggested that the compound may act as a pro-drug, which is converted to an active metabolite in the body. Additionally, it has been suggested that 6-MBA may have anti-inflammatory, anti-fungal, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-MBA in lab experiments is its ability to act as an intermediate in the synthesis of various organic compounds. Additionally, it has a low toxicity and is relatively easy to handle. However, the reaction of 4-methylthiophenol with benzoyl chloride to form 6-MBA is exothermic and may require cooling. Additionally, the reaction is sensitive to moisture and light and should be carried out in an inert atmosphere.
Zukünftige Richtungen
There are a number of potential future directions for research on 6-MBA. For example, further research is needed to elucidate the mechanism of action of 6-MBA and to explore its potential therapeutic applications. Additionally, further research is needed to explore the potential uses of 6-MBA in the synthesis of polymers and bioconjugates. Finally, research is needed to explore the potential toxicity of 6-MBA and to develop safer methods for its synthesis.
Synthesemethoden
6-MBA can be synthesized by the reaction of 4-methylthiophenol with benzoyl chloride in the presence of a suitable catalyst, such as pyridine. The reaction proceeds in two steps: first, the 4-methylthiophenol reacts with the benzoyl chloride to form a benzoyloxy intermediate; then, the intermediate is hydrolyzed to form 6-MBA. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of 80-100°C.
Eigenschaften
IUPAC Name |
2-methyl-6-(4-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-10-4-3-5-13(14(10)15(16)17)11-6-8-12(18-2)9-7-11/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQHLZGEDRICSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=C(C=C2)SC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














